Vasodilatory without Anti-Neuroinflammatory Activity
A direct head-to-head comparison demonstrates a functional divergence between 2-Deoxokanshone M and its parent compound, nardosinone. The study explicitly states that compared with nardosinone, 2-Deoxokanshone M exhibited potent vasodilatory activity without any of the significant anti-neuroinflammatory activity that nardosinone contains [1].
| Evidence Dimension | Vasodilatory Activity |
|---|---|
| Target Compound Data | Potent vasodilatory activity |
| Comparator Or Baseline | Nardosinone (also exhibits potent vasodilatory activity) |
| Quantified Difference | Activity retained; functional switch observed |
| Conditions | In vitro vasodilation assay (specific model not detailed in abstract) |
Why This Matters
This confirms 2-Deoxokanshone M is not a simple inactive metabolite but a functionally distinct chemical entity, allowing for research into the vasodilatory mechanism decoupled from confounding anti-inflammatory pathways.
- [1] Xue, B.X., Yang, T.T., He, R.S., Gao, W.K., Lai, J.X., Liu, S.X., Duan, C.Y., Wang, S.X., Yu, H.J., Yang, W.Z., Zhang, L.H., Wang, Q.L., & Wu, H.H. (2023). Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids. Molecules, 28(14), 5382. View Source
